molecular formula C15H22ClNO B561861 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride CAS No. 6333-27-3

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride

Cat. No. B561861
CAS RN: 6333-27-3
M. Wt: 267.797
InChI Key: MWEDXFPWOLGOHJ-UHFFFAOYSA-N
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Description

“2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride” is a chemical compound with the CAS Number: 6333-27-3 . It has a molecular weight of 267.8 . The IUPAC name for this compound is 2-((benzyl(methyl)amino)methyl)cyclohexan-1-one hydrochloride .


Molecular Structure Analysis

The InChI code for “2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride” is 1S/C15H21NO.ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17;/h2-4,7-8,14H,5-6,9-12H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

Surfactant Precursor

This compound can serve as a precursor for surfactants used in environmental and industrial applications . Surfactants are key ingredients in detergents, emulsifiers, dispersants, and wetting agents, playing a crucial role in cleaning processes, pollution control, and chemical manufacturing.

Proteomics Research

The mention of proteomics research suggests that this compound could be involved in the study of proteins, possibly as a reagent that interacts with proteins or aids in their analysis .

Mechanism of Action

The exact mechanism of action of “2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride” is not known .

properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17;/h2-4,7-8,14H,5-6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEDXFPWOLGOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6333-27-3
Record name 6333-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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